N-(4-bromophenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
The compound N-(4-bromophenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide features a pyrazolo[3,4-d]pyrimidinone core substituted with 4-bromophenyl and 4-chlorophenyl groups linked via an acetamide bridge.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrClN5O2/c20-12-1-5-14(6-2-12)24-17(27)10-25-11-22-18-16(19(25)28)9-23-26(18)15-7-3-13(21)4-8-15/h1-9,11H,10H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEIUBZVWWWKGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves multiple steps:
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Formation of the Pyrazolopyrimidine Core: : The initial step involves the synthesis of the pyrazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, a common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization with formamide to yield the pyrazolopyrimidine core.
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Bromination: : The next step involves the introduction of the bromophenyl group. This can be done by reacting the pyrazolopyrimidine intermediate with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
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Acetylation: : The final step is the acetylation of the intermediate to form the desired compound. This can be achieved by reacting the bromophenyl-pyrazolopyrimidine intermediate with acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazolopyrimidine core. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
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Reduction: : Reduction reactions can be performed on the nitro groups (if present) or other reducible functionalities within the molecule. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
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Substitution: : The bromophenyl and chlorophenyl groups can participate in nucleophilic substitution reactions. For example, the bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(4-bromophenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide exhibit promising anticancer properties. The pyrazolo[3,4-d]pyrimidine scaffold is known for its ability to inhibit specific kinases involved in cancer progression. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting a mechanism through which they may exert their anticancer effects.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have been evaluated for their effectiveness against various bacterial strains and fungi. Preliminary studies indicate that this compound may inhibit the growth of certain pathogens, making it a candidate for further investigation as an antimicrobial agent.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For instance, it may act as an inhibitor of phospholipase D (PLD), which plays a role in cell signaling and cancer metastasis. This inhibition could provide insights into therapeutic strategies for diseases characterized by dysregulated PLD activity.
Molecular Probes
Due to its unique chemical structure, this compound can be utilized as a molecular probe in biochemical assays. Its ability to interact with biological macromolecules makes it suitable for studying protein-ligand interactions and cellular signaling pathways.
Drug Design and Development
The compound's structural characteristics provide a framework for the development of new drugs targeting specific diseases. Structure-activity relationship (SAR) studies can lead to the optimization of this compound and its derivatives, enhancing their efficacy and selectivity.
Organic Electronics
Research into the electronic properties of compounds similar to this compound has shown potential applications in organic electronics. Its ability to form thin films and conduct electricity suggests applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Coatings and Polymers
The compound may also find applications in the development of advanced coatings and polymers due to its chemical stability and resistance to degradation. This could lead to innovations in protective coatings for various industrial applications.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines compared to standard chemotherapeutic agents. The study highlighted the compound's mechanism of action involving apoptosis induction through the mitochondrial pathway.
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial efficacy of the compound was assessed against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at low concentrations, suggesting its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various signaling pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or tissues being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
The pyrazolo[3,4-d]pyrimidinone core is shared with several analogs, but substituents and peripheral groups significantly influence properties:
Table 1: Key Structural and Physical Comparisons
Structural and Functional Insights
Heterocyclic Core Modifications: The pyrazolo[3,4-d]pyrimidinone core in the target compound is structurally analogous to chromenone-fused derivatives (e.g., ), which exhibit enhanced π-stacking interactions due to planar aromatic systems. Substitution at the pyrazole nitrogen (e.g., 3-methyl in ) may sterically hinder interactions with biological targets, whereas the target compound’s 4-chlorophenyl group could enhance lipophilicity .
Halogen Substituent Effects: Bromine and chlorine in the target compound likely increase molecular weight and lipophilicity compared to fluorine-substituted analogs (e.g., and ). This could influence membrane permeability and metabolic stability .
Linker and Functional Groups: The acetamide linker in the target compound is shared with and . In , intramolecular C–H···O hydrogen bonds stabilize the conformation, a feature that may also apply to the target compound .
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of pyrazolo[3,4-d]pyrimidine derivatives like N-(4-bromophenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide?
- Methodological Answer : Synthesis typically involves cyclization of pyrazole precursors with chloroacetamide derivatives under controlled conditions. Key steps include:
- Precursor preparation : React 4-chlorophenylhydrazine with β-ketoesters to form pyrazole intermediates.
- Core formation : Use microwave-assisted cyclization with reagents like phosphoryl chloride (POCl₃) to generate the pyrazolo[3,4-d]pyrimidin-4-one scaffold .
- Functionalization : Couple the core with 4-bromophenylacetamide via nucleophilic substitution or amide bond formation.
- Optimization : Monitor reaction progress with HPLC and adjust solvent polarity (e.g., DMF vs. ethanol) to improve yield (target >70%) and purity (>95%) .
Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.4–8.1 ppm for bromo/chlorophenyl groups) and acetamide NH signals (δ 10–13 ppm). Confirm tautomerism between amine/imine forms using integration ratios .
- FTIR : Validate carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to distinguish regioisomers .
Advanced Research Questions
Q. How can tautomeric equilibria (amine vs. imine forms) in pyrazolo[3,4-d]pyrimidine derivatives impact biological activity?
- Methodological Answer :
- Dynamic NMR : Perform variable-temperature ¹H NMR (e.g., 25–80°C) to observe coalescence of NH signals, indicating tautomeric exchange .
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to compare the stability of tautomers and predict dominant forms in physiological conditions.
- Biological Assays : Test tautomer-enriched samples (via pH-controlled crystallization) against kinase targets (e.g., EGFR) to correlate activity with specific tautomers .
Q. What strategies resolve contradictions in reported IC₅₀ values for kinase inhibition across studies?
- Methodological Answer :
- Assay Standardization : Use recombinant kinases (e.g., JAK2 or Aurora A) with ATP concentrations fixed at Km values to minimize variability .
- Orthogonal Validation : Combine enzymatic assays (e.g., ADP-Glo™) with cellular proliferation tests (MTT assay) to confirm target engagement .
- Meta-Analysis : Apply multivariate regression to published data, accounting for variables like solvent (DMSO% ≤0.1%), cell line (HEK293 vs. HeLa), and incubation time .
Q. How can structure-activity relationship (SAR) studies improve selectivity for kinase targets?
- Methodological Answer :
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-chlorophenyl ring to enhance hydrophobic interactions with kinase pockets .
- Proteome-Wide Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects and refine substituents for selectivity .
- Crystallography : Co-crystallize derivatives with kinase domains (e.g., PDB 4R3Q) to guide rational design of acetamide side-chain orientation .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response inconsistencies in cytotoxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism to calculate EC₅₀ with 95% confidence intervals.
- Outlier Detection : Apply Grubbs’ test to exclude aberrant data points caused by compound precipitation (common with logP >4) .
- Replicate Design : Use n ≥ 3 biological replicates with internal controls (e.g., staurosporine) to ensure reproducibility .
Q. How should researchers address discrepancies in solubility predictions vs. experimental data?
- Methodological Answer :
- In Silico Tools : Compare predicted logP (e.g., ChemAxon) with experimental shake-flask results in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).
- Co-Solvency Strategies : Test solubilizers like β-cyclodextrin (10–20 mM) or PEG-400 (≤5% v/v) to enhance bioavailability without cytotoxicity .
- DLS Analysis : Characterize nanoaggregates (if formed) using dynamic light scattering to adjust formulation protocols .
Mechanistic & Functional Studies
Q. What in vitro models are optimal for validating anti-inflammatory mechanisms?
- Methodological Answer :
- NF-κB Reporter Assays : Use LPS-stimulated RAW264.7 macrophages transfected with a luciferase reporter to quantify inhibition .
- Cytokine Profiling : Measure IL-6 and TNF-α via ELISA in THP-1 monocytes, normalizing to cell viability (via resazurin assay) .
- ROS Detection : Employ DCFH-DA fluorescence in HUVECs to assess antioxidant effects linked to the pyrimidine core’s redox activity .
Q. How can researchers elucidate metabolic pathways to mitigate off-target toxicity?
- Methodological Answer :
- Microsomal Incubation : Use human liver microsomes (HLMs) with NADPH to identify Phase I metabolites (LC-MS/MS analysis).
- CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .
- In Vivo PET Imaging : Radiolabel the acetamide moiety with ¹¹C for real-time biodistribution studies in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
